

synthesis of 1-Chloro-3-iodo-5-nitrobenzene

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Compound of Interest

Compound Name: 1-Chloro-3-iodo-5-nitrobenzene

Cat. No.: B175260

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An In-depth Technical Guide to the Synthesis of 1-Chloro-3-iodo-5-nitrobenzene

This technical guide provides a comprehensive overview of the synthesis of **1-Chloro-3-iodo-5-nitrobenzene**, a valuable substituted aromatic compound for research and development in the pharmaceutical and agrochemical industries. This document details the synthetic pathway, experimental protocols, and characterization data for this compound.

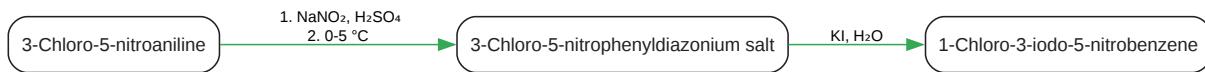
Introduction

1-Chloro-3-iodo-5-nitrobenzene is a halogenated nitroaromatic compound with a unique substitution pattern that makes it a versatile building block in organic synthesis. The presence of three different substituents on the benzene ring, each with distinct electronic and steric properties, allows for selective functionalization, making it a key intermediate in the synthesis of more complex molecules.

Synthetic Pathway

The most common and efficient synthesis of **1-Chloro-3-iodo-5-nitrobenzene** involves a two-step process starting from 3-chloro-5-nitroaniline. This process is a modification of the classic Sandmeyer reaction.

The overall synthetic scheme is as follows:



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Figure 1: Synthesis of **1-Chloro-3-iodo-5-nitrobenzene**.

The first step is the diazotization of the primary aromatic amine, 3-chloro-5-nitroaniline. This is typically achieved by treating the amine with nitrous acid (HNO_2), which is generated in situ from sodium nitrite (NaNO_2) and a strong mineral acid, such as sulfuric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

In the second step, the diazonium salt is subjected to a Sandmeyer-type reaction with a source of iodide, typically potassium iodide (KI). This results in the displacement of the diazonium group by an iodine atom, yielding the desired product, **1-Chloro-3-iodo-5-nitrobenzene**.

Experimental Protocols

The following protocols are based on established procedures for diazotization and Sandmeyer reactions and have been adapted for the synthesis of **1-Chloro-3-iodo-5-nitrobenzene**.

Diazotization of 3-Chloro-5-nitroaniline

Materials:

- 3-Chloro-5-nitroaniline
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Nitrite (NaNO_2)
- Distilled Water
- Ice

Procedure:

- In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add a pre-determined amount of 3-chloro-5-nitroaniline to a solution of concentrated sulfuric acid in water, while maintaining the temperature below 20 °C by cooling in an ice-water bath.

- Cool the resulting suspension to 0-5 °C with constant stirring.
- Prepare a solution of sodium nitrite in distilled water and cool it to 0-5 °C.
- Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of the amine salt. The rate of addition should be controlled to maintain the temperature of the reaction mixture between 0 and 5 °C.
- After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine using a suitable analytical method (e.g., TLC).

Synthesis of 1-Chloro-3-iodo-5-nitrobenzene (Sandmeyer Reaction)

Materials:

- Diazonium salt solution from the previous step
- Potassium Iodide (KI)
- Distilled Water
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (for workup)
- Dichloromethane or Diethyl ether (for extraction)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4) (for drying)

Procedure:

- Prepare a solution of potassium iodide in water.
- Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed. The addition should be controlled to manage the rate of gas evolution.

- After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., on a water bath at 50-60 °C) until the evolution of nitrogen ceases.
- Cool the reaction mixture to room temperature. A solid product should precipitate.
- If any free iodine is present (indicated by a brown color), add a sufficient amount of sodium thiosulfate solution to decolorize the mixture.
- Collect the crude product by vacuum filtration and wash it with cold water.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for **1-Chloro-3-iodo-5-nitrobenzene**.

Property	Value	Reference
Molecular Formula	$C_6H_3ClNO_2$	[1]
Molecular Weight	283.45 g/mol	[1]
Appearance	Pale yellow to yellow crystalline solid	
Melting Point	108-112 °C	
Yield	Typically in the range of 70-85%	
¹ H NMR (CDCl ₃ , ppm)	δ 8.22 (t, J=1.6 Hz, 1H), 8.13 (t, J=1.9 Hz, 1H), 7.95 (t, J=1.8 Hz, 1H)	
¹³ C NMR (CDCl ₃ , ppm)	δ 149.3, 138.8, 136.1, 126.9, 122.2, 92.8	
IR (KBr, cm ⁻¹)	~3100 (Ar-H), ~1530 (asym NO ₂), ~1350 (sym NO ₂)	
Mass Spectrum (m/z)	M ⁺ at 283, 285 (due to Cl isotopes)	

Note: Spectral data are predicted based on typical values for similar compounds and may vary slightly depending on the specific experimental conditions and instrumentation.

Experimental Workflow

The logical workflow for the synthesis and purification of **1-Chloro-3-iodo-5-nitrobenzene** is depicted in the following diagram.

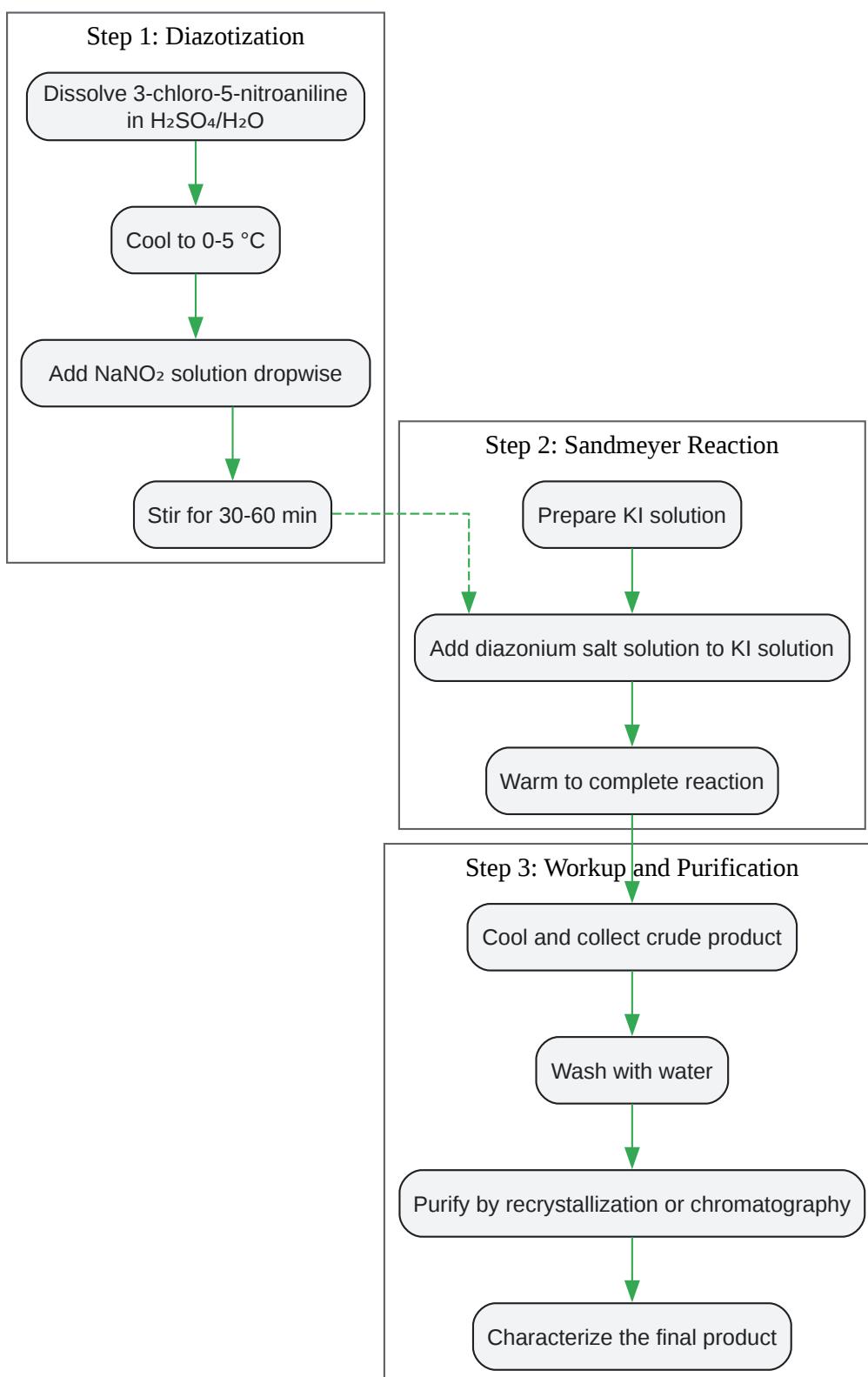
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Figure 2: Experimental workflow for the synthesis of **1-Chloro-3-iodo-5-nitrobenzene**.

Conclusion

This technical guide outlines a reliable and well-established method for the synthesis of **1-Chloro-3-iodo-5-nitrobenzene**. The described two-step procedure, involving diazotization of 3-chloro-5-nitroaniline followed by a Sandmeyer-type iodination, provides a practical route to this valuable synthetic intermediate. The provided experimental protocols and characterization data will be a useful resource for researchers and scientists in the fields of organic synthesis and drug development.

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